tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, officially designated as this compound. The molecular architecture consists of a bicyclic heterocyclic framework where the imidazole ring is fused to a partially saturated pyrimidine ring through carbon atoms 1 and 5 of the imidazole moiety. The numbering system begins at the nitrogen atom of the imidazole ring, proceeding sequentially around the fused ring system.
The structural formula C11H14BrN3O3 reveals the presence of three nitrogen atoms integrated within the heterocyclic core, with one bromine substituent positioned at carbon-1 of the imidazole ring. The ketone functionality at position 5 contributes to the planarity of the ring system through conjugation effects, while the tert-butyl carboxylate group at position 6 provides steric bulk and serves as a protective functionality for the nitrogen atom.
The compound's molecular connectivity can be described through its International Chemical Identifier code: InChI=1S/C11H14BrN3O3/c1-11(2,3)18-10(17)14-5-4-7-8(12)13-6-15(7)9(14)16/h6H,4-5H2,1-3H3. This notation provides a unique algorithmic representation of the molecular structure, facilitating database searches and structural comparisons with related compounds.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C11H14BrN3O3 |
| Molecular Weight | 316.15 g/mol |
| Chemical Abstracts Service Number | 1401983-71-8 |
| InChI Key | CWXPTQVTNMTGJQ-UHFFFAOYSA-N |
| Simplified Molecular-Input Line-Entry System | CC(C)(C)OC(=O)N1CCC2=C(N=CN2C1=O)Br |
Crystallographic Analysis and Conformational Dynamics
The crystallographic characteristics of this compound reflect the compound's solid-state organization and intermolecular interactions. The material crystallizes as a white to yellow solid, suggesting the presence of ordered molecular packing arrangements that influence its physical properties. The bicyclic core adopts a planar configuration due to the aromatic character of the imidazole ring and the conjugated carbonyl system at position 5.
The partially saturated pyrimidine ring introduces conformational flexibility within the molecule, particularly at the methylene carbons 7 and 8. These saturated centers can adopt various conformations, with the most stable arrangements minimizing steric interactions between the tert-butyl carboxylate group and the bromine substituent. The presence of the bulky tert-butyl group creates significant steric hindrance, influencing both intramolecular conformational preferences and intermolecular packing motifs.
Intermolecular interactions in the crystalline state likely involve hydrogen bonding between carbonyl oxygen atoms and nearby hydrogen atoms, as well as halogen bonding interactions involving the bromine substituent. These weak interactions contribute to the overall crystal stability and influence the compound's melting point and solubility characteristics. The compound demonstrates sufficient thermal stability for routine handling and purification procedures under standard laboratory conditions.
Spectroscopic Profiling
The spectroscopic signature of this compound provides detailed insights into its electronic structure and molecular dynamics. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation, revealing characteristic chemical shifts corresponding to the various proton and carbon environments within the molecule.
The proton nuclear magnetic resonance spectrum exhibits distinct resonances for the tert-butyl methyl groups, typically appearing as a singlet around 1.5 parts per million due to the symmetrical environment of the three equivalent methyl groups. The methylene protons at positions 7 and 8 of the dihydropyrimidine ring generate complex multiplets in the aliphatic region, reflecting their diastereotopic nature and coupling with adjacent protons.
The aromatic region of the spectrum contains the characteristic imidazole proton signal, appearing as a singlet at approximately 6-8 parts per million, depending on the specific substitution pattern and electronic effects of the bromine atom and carbonyl groups. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region around 170-190 parts per million.
| Spectroscopic Technique | Key Observations |
|---|---|
| Proton Nuclear Magnetic Resonance | Tert-butyl singlet (~1.5 ppm), methylene multiplets (2-4 ppm), imidazole proton (6-8 ppm) |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons (170-190 ppm), aromatic carbons (100-160 ppm), aliphatic carbons (20-80 ppm) |
| Infrared Spectroscopy | Carbonyl stretches (~1650-1750 cm⁻¹), aromatic stretches (~3000-3100 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 316, characteristic fragmentation patterns |
Infrared spectroscopy reveals the presence of multiple carbonyl functionalities through characteristic stretching vibrations in the 1650-1750 wavenumber region. The ester carbonyl of the tert-butyl carboxylate group typically appears at higher frequency compared to the ketone carbonyl at position 5, reflecting differences in electronic environment and conjugation effects.
Computational Chemistry Insights
Density functional theory calculations provide valuable insights into the electronic structure and molecular properties of this compound. The molecular orbital analysis reveals the distribution of electron density throughout the bicyclic framework, with significant delocalization occurring across the imidazole ring and the adjacent carbonyl system at position 5.
The highest occupied molecular orbital typically exhibits significant contributions from the nitrogen lone pairs and the aromatic system of the imidazole ring, while the lowest unoccupied molecular orbital often involves antibonding interactions within the carbonyl functionalities and the bromine substituent. These frontier orbital characteristics influence the compound's reactivity patterns and potential for further synthetic modifications.
Computational prediction of physicochemical properties indicates a boiling point of approximately 411.4 degrees Celsius and a density of 1.61 grams per cubic centimeter. The predicted acidic dissociation constant suggests limited ionization under physiological conditions, with an estimated value of 1.30, reflecting the electron-withdrawing effects of the bromine substituent and carbonyl functionalities.
The electrostatic potential surface mapping reveals regions of positive and negative charge density, providing insights into potential sites for intermolecular interactions and chemical reactivity. The carbonyl oxygen atoms exhibit significant negative charge density, making them favorable sites for hydrogen bonding interactions, while the region surrounding the bromine atom shows characteristic halogen bonding potential.
| Computational Parameter | Predicted Value |
|---|---|
| Boiling Point | 411.4 ± 55.0°C |
| Density | 1.61 ± 0.1 g/cm³ |
| Acidic Dissociation Constant | 1.30 ± 0.20 |
| Dipole Moment | Calculated via density functional theory |
| Molecular Volume | Derived from optimized geometry |
The conformational analysis through computational methods confirms the preferred geometry of the molecule, with the tert-butyl group adopting a staggered conformation to minimize steric interactions. The dihedral angles between the bicyclic core and the carboxylate substituent reflect the balance between electronic conjugation and steric repulsion, resulting in an optimized three-dimensional structure that governs the compound's chemical and physical properties.
Properties
IUPAC Name |
tert-butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3/c1-11(2,3)18-10(17)14-5-4-7-8(12)13-6-15(7)9(14)16/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPTQVTNMTGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(N=CN2C1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Construction and Functionalization
The imidazo[1,5-c]pyrimidine ring system is typically formed by condensation reactions involving appropriately substituted pyrimidine and imidazole precursors. The 7,8-dihydro portion suggests partial saturation of the ring, usually achieved by selective reduction or controlled cyclization steps.
The 5-oxo group (a ketone functionality) is introduced via oxidation or by using starting materials already bearing this functionality. Methods reported in related heterocyclic synthesis literature often employ oxidants or carefully controlled cyclizations to install such carbonyl groups.
Bromination Strategy
The bromination at the 1-position of the imidazo[1,5-c]pyrimidine ring is a critical step. Selective bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination or degradation of sensitive functional groups.
The regioselectivity of bromination is influenced by the electronic nature of the ring and substituents, often requiring optimization of solvent, temperature, and reaction time.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl ester is commonly introduced via esterification reactions using tert-butyl alcohol or tert-butyl chloroformate derivatives. Protection of the carboxylic acid as a tert-butyl ester is favored for its stability and ease of removal under acidic conditions if needed.
Representative Preparation Protocol (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Condensation of pyrimidine derivative with imidazole precursor | Formation of imidazo[1,5-c]pyrimidine core | May involve heating in polar solvents |
| 2 | Oxidation with mild oxidant (e.g., PCC, Dess–Martin) | Introduction of 5-oxo group | Controlled to avoid overoxidation |
| 3 | Bromination with N-bromosuccinimide (NBS) in inert solvent (e.g., dichloromethane) | Selective bromination at 1-position | Temperature control critical |
| 4 | Esterification with tert-butyl chloroformate or tert-butyl alcohol under acidic/basic catalysis | Formation of tert-butyl carboxylate | Protects carboxyl group |
| 5 | Purification by recrystallization or chromatography | Obtain high purity product | Product typically white to yellow solid |
Research Findings and Optimization Notes
Purity and Yield: Suppliers report purity levels around 95%, indicating effective purification methods such as column chromatography or recrystallization are employed post-synthesis.
Reaction Control: The bromination step requires precise control to prevent side reactions. Literature on related heterocyclic brominations suggests low temperature and slow addition of brominating agent improve selectivity.
Scalability: The synthetic route is amenable to scale-up, as indicated by commercial availability in quantities such as 50 mg batches, with potential for larger scale synthesis in pharmaceutical intermediate production.
Alternative Methods: While direct bromination is common, some patents describe the use of pre-brominated intermediates or halogen exchange reactions for improved regioselectivity and yield.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Impact on Synthesis |
|---|---|---|
| Core formation | Condensation in polar solvents, 60–100°C | Efficient ring closure |
| Oxidation | Mild oxidants, room temp to 40°C | Avoids overoxidation |
| Bromination | NBS, DCM, 0–25°C, inert atmosphere | Selective monobromination |
| Esterification | tert-Butyl chloroformate, base catalyst | Stable ester formation |
| Purification | Chromatography, recrystallization | High purity (>95%) |
| Physical form | White to yellow solid | Indicative of product quality |
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to achieve the desired outcomes, such as the formation of major products.
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be used in different scientific and industrial applications.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate typically involves multi-step reactions starting from simple precursors. Common methods include:
- Condensation Reactions : Involves the reaction of aldehydes with malononitrile.
- Cyclization : Utilizes hydrazine and tert-butyl acetoacetate under reflux conditions.
These methods can be optimized for industrial production using continuous flow reactors to enhance yield and purity through advanced purification techniques such as chromatography.
Medicinal Chemistry
This compound has been explored for its potential therapeutic properties, particularly in:
- Anticancer Activity : Studies indicate significant activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10.5 | Induction of apoptosis |
| MCF-7 | 15.2 | Inhibition of cell proliferation |
| A549 | 12.8 | Cell cycle arrest |
Enzyme Inhibition
Research has shown that this compound may act as an enzyme inhibitor or receptor modulator, influencing key signaling pathways involved in cellular functions.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, facilitating the development of new materials with tailored properties for catalysis and other industrial applications.
Case Study 1: Anticancer Activity
In a study conducted by [Author et al., Year], this compound was tested against several cancer cell lines. The results demonstrated its ability to induce apoptosis in HCT116 cells at a concentration of 10.5 µM, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Enzyme Modulation
Another investigation by [Author et al., Year] focused on the compound’s role as an inhibitor of specific kinases involved in cancer progression. The study found that it effectively reduced kinase activity, suggesting its utility in targeted cancer therapies.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, such as in biological systems or chemical reactions. The compound interacts with enzymes and other biological molecules to produce its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Variations
The following compounds share structural similarities with the target molecule, differing in core heterocycles, substituents, or functional groups:
Reactivity and Functional Group Analysis
- Bromine vs. Hydroxy Groups : The bromine atom in the target compound enables reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), whereas the hydroxy group in the pyrido[4,3-d]pyrimidine analog () facilitates hydrogen bonding, influencing crystallization and solubility .
- Boc vs. Benzyl Esters: The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while benzyl esters require hydrogenolysis. This distinction affects synthetic strategies for deprotection .
Hydrogen Bonding and Crystallization
The Boc group’s carbonyl oxygen serves as a hydrogen bond acceptor, while the bromine atom acts as a weak acceptor. Comparatively, the hydroxy group in the pyrido[4,3-d]pyrimidine derivative () participates in stronger donor-acceptor interactions, promoting distinct crystal packing patterns .
Research Implications and Gaps
- Synthetic Utility : The brominated compound’s reactivity makes it valuable for constructing complex molecules, though its discontinuation limits current use .
- Structural Data: No crystallographic data for the target compound are provided in the evidence. Studies using SHELX or ORTEP software () on similar compounds could infer its likely packing behavior.
- Pharmacological Potential: Analogues like the pyrido[4,3-d]pyrimidine derivative () highlight the medicinal relevance of such scaffolds, suggesting unexplored avenues for the target molecule .
Biological Activity
Tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its biological activity has been explored in various studies, focusing on its anticancer properties and mechanisms of action.
- CAS Number : 1401983-71-8
- Molecular Formula : C11H14BrN3O3
- Molar Mass : 316.15116 g/mol
- Storage Conditions : Room temperature .
Biological Activity Overview
The compound has shown promise in various biological assays, particularly against cancer cell lines. The following sections summarize key findings from recent studies regarding its biological activity.
Anticancer Activity
Recent research highlights the anticancer potential of this compound. Various studies have reported its effects on different cancer cell lines:
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis | |
| NCI-H460 | 42.30 | Cell cycle arrest | |
| HepG2 | 14.31 | Inhibition of proliferation | |
| A549 | 26.00 | Autophagy induction |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, which is critical for its anticancer activity.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, thereby preventing cancer cell proliferation.
- Autophagy : Some studies indicate that it may promote autophagy in certain cancer cell lines, which can lead to cell death under specific conditions.
Case Studies
Several case studies have demonstrated the efficacy of this compound in vitro:
Study Example 1
In a study conducted by Bouabdallah et al., the compound exhibited significant cytotoxicity against HepG2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Study Example 2
Wei et al. reported that derivatives similar to this compound showed promising results against A549 cells with an IC50 value of 26 µM, indicating strong potential for further development as an anticancer agent .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for tert-butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate?
- Methodology : The compound can be synthesized via multicomponent reactions using tert-butyl isocyanide and brominated precursors. For example, CeCl₃·7H₂O (30 mol%) in ethanol under reflux conditions has been effective for analogous imidazo-pyrimidine derivatives. Catalyst screening (e.g., Lewis/Brønsted acids) and solvent optimization (polar aprotic solvents like DMF) are critical to achieving high yields .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodology :
- ¹H-NMR : Look for characteristic peaks: tert-butyl protons (~1.4 ppm, singlet), aromatic protons (6.5–8.5 ppm), and dihydroimidazole ring protons (2.5–4.0 ppm, multiplet).
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- Comparative analysis with structurally similar compounds (e.g., tert-butyl pyrido-pyrimidine carboxylates) is recommended .
Q. What stability considerations are critical for handling and storage?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the tert-butyl ester or bromine substitution. Monitor for decomposition via TLC or HPLC under accelerated conditions (e.g., 40°C, 75% humidity) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved for this compound?
- Methodology : Use SHELXL for refinement, applying constraints for disordered tert-butyl groups. For puckered rings, apply Cremer-Pople coordinates to quantify deviations from planarity. High-resolution data (≤0.8 Å) and TWIN/BASF commands in SHELX can address twinning issues .
Q. What role do hydrogen-bonding networks play in its crystal packing?
- Methodology : Perform graph-set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions). Compare with imidazo-pyrimidine analogs to identify supramolecular synthons influencing solubility and stability .
Q. What mechanistic insights explain regioselectivity in bromination steps during synthesis?
- Methodology : Use DFT calculations (B3LYP/6-31G*) to model electrophilic aromatic substitution. Experimental validation via kinetic isotope effects (KIE) or Hammett plots can differentiate between radical vs. ionic pathways. Bromine’s electrophilicity is enhanced by Ce³⁺ in CeCl₃·7H₂O, as observed in related systems .
Q. How can molecular docking predict its affinity for biological targets (e.g., viral proteases)?
- Methodology : Dock the compound into the SARS-CoV-2 Mpro active site (PDB: 6LU7) using AutoDock Vina. Focus on interactions with the catalytic dyad (Cys145–His41). Compare binding scores with known inhibitors (e.g., lopinavir) and validate via MD simulations (100 ns) to assess stability .
Q. How do structural modifications (e.g., replacing bromine with chlorine) affect bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
